1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorophenyl group and a methyl group attached to the triazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine typically involves the following steps:
Cycloaddition Reaction: The compound can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the triazole ring.
Substitution Reaction:
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include catalysts like palladium for coupling reactions, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for various reactions.
Scientific Research Applications
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-1H-1,2,3-triazole: Lacks the methyl group, which can affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-amine: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and interactions with molecular targets.
1-(4-Fluorophenyl)-3-methyl-1H-1,2,3-triazol-4-amine: The position of the methyl group is different, which can alter its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-9(11)12-13-14(6)8-4-2-7(10)3-5-8/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFDLJHUUWDGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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